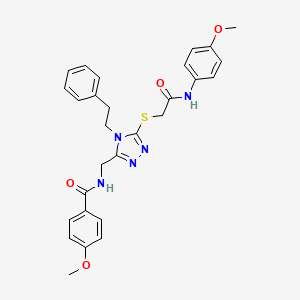

![molecular formula C18H20N2O2 B2988720 2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole CAS No. 379252-51-4](/img/structure/B2988720.png)

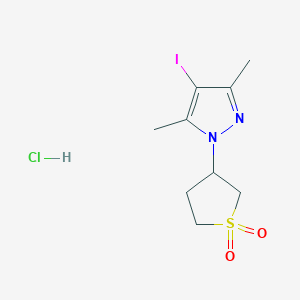

2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

Imidazole is a five-membered aromatic heterocycle widely present in important biological building blocks, such as the amino acid histidine, histamine, purines, and biotin . Benzimidazole is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .Chemical Reactions Analysis

Imidazole derivatives have been involved in a variety of chemical reactions. For instance, the synthesis of NH-imidazoles from the reaction of methyl propiolate and substituted amidoximes has been reported .Physical and Chemical Properties Analysis

Imidazole and benzimidazole derivatives exhibit diverse physical and chemical properties due to their special structural features and electron-rich environment .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Research Focus : The corrosion inhibition efficacy of imidazole derivatives, including those with methoxy groups similar to the compound , on mild steel in acidic solutions was explored. These derivatives showed significant corrosion inhibition, with one derivative achieving up to 96% efficiency (Prashanth et al., 2021).

Cardiotonic Agents

- Research Focus : Some imidazole derivatives, including those with methoxy substitutions, have been found to exhibit cardiotonic properties. This includes inducing dose-related increases in cardiac contractile force, suggesting potential utility in treating congestive heart failure (Schnettler et al., 1982).

Antifungal Activity

- Research Focus : Imidazole derivatives have been studied for their antifungal properties. While many compounds showed strong antifungal activity in vitro, the effectiveness varied in vivo, indicating the need for further research in this area (Ogata et al., 1987).

Electronic and Chemical Properties

- Research Focus : The influence of substituents on the imidazole ring, such as methoxy groups, on donor-acceptor capacities was investigated. These studies are crucial for understanding the chemical and electronic properties of these compounds, which can inform their various applications (Eseola et al., 2012).

Catalysis

- Research Focus : Imidazole derivatives have been used in catalysis, demonstrating their potential in chemical synthesis processes. For example, a dicopper complex with imidazole ligation showed efficacy in selective benzylic C-C coupling reactions (Prokofieva et al., 2008).

Host for Anions

- Research Focus : Imidazole-based bisphenols, which are structurally related to the compound , have been explored as versatile hosts for anions. These compounds have shown interesting structural characteristics and potential applications in anion recognition (Nath & Baruah, 2012).

Wirkmechanismus

Target of Action

The compound 2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole belongs to the class of organic compounds known as imidazoles . Imidazoles are known to interact with various targets such as Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production.

Mode of Action

Imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They can interact with their targets in various ways, potentially altering the function of these proteins and leading to changes in the biological processes they regulate.

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects suggest that imidazole derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level, depending on its specific targets and mode of action.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-methoxyphenoxy)methyl]-1-propylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-22-15-10-8-14(21-2)9-11-15/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIIGWXSXCHIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2988638.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2988640.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988642.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2988646.png)

![3-(2-chlorophenyl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2988653.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2988654.png)

![6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2988657.png)